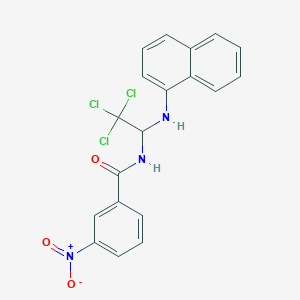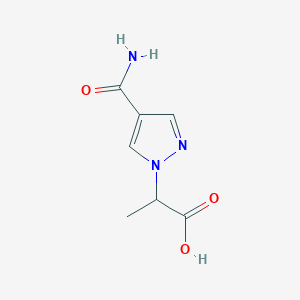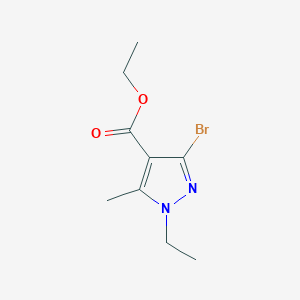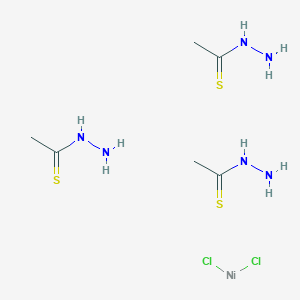
3-nitro-N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide is a complex organic compound with a molecular formula of C19H14Cl3N3O3 and a molecular weight of 438.701 g/mol. This compound is characterized by its nitro group, trichloro moiety, and naphthalen-1-ylamino group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the naphthalen-1-ylaminoethylamine derivative. This derivative is then reacted with trichloroacetyl chloride to introduce the trichloro group, followed by nitration to introduce the nitro group. The final step involves coupling the nitro-substituted intermediate with benzamide under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully monitored to control the reaction parameters, such as temperature, pressure, and reaction time, to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the trichloro or naphthalen-1-ylamino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Amides, ethers, and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-nitro-N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide can be used to study protein interactions and enzyme inhibition. Its ability to bind to specific proteins can help in understanding biological processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may allow it to interact with biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 3-nitro-N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The nitro group and trichloro moiety can influence the compound's binding affinity to proteins and enzymes. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-N-(2,2,2-trichloro-1-(phenylamino)ethyl)benzamide
3-Nitro-N-(2,2,2-trichloro-1-(benzylamino)ethyl)benzamide
3-Nitro-N-(2,2,2-trichloro-1-(anilino)ethyl)benzamide
Uniqueness
3-Nitro-N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide is unique due to its naphthalen-1-ylamino group, which provides a distinct structural feature compared to other similar compounds. This difference can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N3O3/c20-19(21,22)18(23-16-10-4-6-12-5-1-2-9-15(12)16)24-17(26)13-7-3-8-14(11-13)25(27)28/h1-11,18,23H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHWIKZUXBWWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)
![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)


![5-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]thiophene-2-sulfonamide](/img/structure/B2965567.png)

![2-(4-Chlorophenoxy)-2-methyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2965571.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2965572.png)


![N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2965578.png)
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2965579.png)

